5-Amino-2,4-dichlorophenol hydrochloride is a substituted phenol derivative primarily utilized in chemical synthesis and materials science research. [] While not naturally occurring, it serves as a valuable building block for creating various organic compounds, particularly heterocycles with potential biological and material applications.
5-Amino-2,4-dichlorophenol hydrochloride is a chemical compound with the molecular formula . It is classified as a derivative of phenol, characterized by the presence of an amino group and two chlorine atoms on the aromatic ring. This compound is utilized in various scientific and industrial applications due to its unique chemical properties. It serves as a building block in organic synthesis and is involved in the production of dyes, pigments, and pharmaceuticals .
5-Amino-2,4-dichlorophenol hydrochloride falls under the category of aromatic amines and chlorinated phenols. It is recognized for its roles in both organic synthesis and biological research contexts.
The synthesis of 5-Amino-2,4-dichlorophenol hydrochloride typically involves the chlorination of 5-amino-2,4-dichlorophenol. The following are common methods for its synthesis:
The reaction conditions are crucial for maximizing yield and purity. Industrial methods often employ specialized reactors to maintain optimal temperature and pressure during chlorination processes.
The molecular structure of 5-Amino-2,4-dichlorophenol hydrochloride consists of a phenolic ring substituted with an amino group at position 5 and dichloro groups at positions 2 and 4. The structural formula can be represented as follows:
5-Amino-2,4-dichlorophenol hydrochloride can undergo various chemical reactions:
The mechanism of action for 5-Amino-2,4-dichlorophenol hydrochloride involves its interaction with specific enzymes or receptors within biological systems. The compound may act as an inhibitor or activator of these targets, influencing biochemical pathways such as oxidative stress responses and signal transduction mechanisms .
5-Amino-2,4-dichlorophenol hydrochloride has several significant applications across different fields:
This compound's versatility makes it valuable in both research and industrial applications, contributing significantly to advancements in chemical synthesis and pharmaceutical development.
5-Amino-2,4-dichlorophenol hydrochloride (CAS: 197178-93-1) is a crystalline hydrochloride salt derivative of the free base 5-amino-2,4-dichlorophenol (CAS: 39489-79-7). Its molecular formula is C₆H₆Cl₃NO, with a molecular weight of 214.48 g/mol [2] [6]. The compound features a phenolic core with chlorine atoms at positions 2 and 4, and an amino group at position 5. Protonation of the amino group by hydrochloric acid enhances its water solubility and crystallinity compared to the free base [2] [4].
Key identifiers include:
Cl.ClC1=C(C(=CC(=C1)Cl)O)N [2] [7] FTMLWEVHTJTOLS-UHFFFAOYSA-N [7] C1=C(C(=CC(=C1O)Cl)Cl)N.Cl [4] The hydrochloride salt’s crystalline structure improves stability and handling, making it preferable for synthetic applications. Electronic effects from the chlorine substituents create an electron-deficient aromatic ring, while the amphoteric character (acidic phenol, basic ammonium) enables diverse reactivity [2] [7].
Table 1: Comparative Structural Properties
| Property | 5-Amino-2,4-dichlorophenol (Free Base) | 5-Amino-2,4-dichlorophenol Hydrochloride |
|---|---|---|
| CAS Registry Number | 39489-79-7 [3] [8] | 197178-93-1 [2] [6] |
| Molecular Formula | C₆H₅Cl₂NO | C₆H₆Cl₃NO |
| Molecular Weight | 178.02 g/mol [3] | 214.48 g/mol [6] |
| Melting Point | 135°C [8] | Not specified (decomposes) [4] |
| Nitrogen Position | Position 5 (unprotonated) | Position 5 (protonated, -NH₃⁺) [2] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4